N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and pyridinone rings, as well as the acetamide group, could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could influence its polarity, solubility, and stability .Scientific Research Applications
Synthesis of Novel Compounds
The compound is used in the synthesis of novel derivatives, which are then tested for various biological activities. For example, researchers synthesized a series of new N- and S-substituted 1,3,4-oxadiazole derivatives, investigating their potential as antimicrobial agents. These compounds showed moderate to significant activity against various bacterial strains, demonstrating the compound's utility in developing new antimicrobial agents (Iqbal et al., 2017).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives synthesized from the compound. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The findings suggested moderate inhibitors but relatively more active against Gram-negative bacterial strains, highlighting the compound's relevance in antimicrobial research (Karpina et al., 2019).
Anticancer Evaluation
The compound also serves as a precursor in the synthesis of derivatives with anticancer properties. A study designed and synthesized derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the compound's potential as a scaffold for developing anticancer agents (Ravinaik et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-6-4-8-18(12-16)23-25-24(31-26-23)19-10-11-21(29)28(14-19)15-22(30)27(3)20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFIDQQQHKHKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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